molecular formula C10H15ClFN B3009111 4-Tert-butyl-2-fluoroaniline;hydrochloride CAS No. 2580207-08-3

4-Tert-butyl-2-fluoroaniline;hydrochloride

Cat. No.: B3009111
CAS No.: 2580207-08-3
M. Wt: 203.69
InChI Key: AWTUPPCFLVGWOR-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-fluoroaniline hydrochloride is a halogenated aromatic amine derivative with a molecular formula of C₁₀H₁₄FN·HCl and a molecular weight of 203.64 g/mol. Its structure features a tert-butyl group at the para position and a fluorine atom at the ortho position relative to the amine group, which is protonated as a hydrochloride salt . Key physicochemical properties include:

  • Collision Cross-Section (CCS): Predicted values for adducts such as [M+H]⁺ (136.8 Ų) and [M+Na]⁺ (148.5 Ų) .

Properties

IUPAC Name

4-tert-butyl-2-fluoroaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-10(2,3)7-4-5-9(12)8(11)6-7;/h4-6H,12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTUPPCFLVGWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-fluoroaniline;hydrochloride typically involves the reaction of 4-tert-butylaniline with a fluorinating agent under controlled conditions. The reaction is carried out in the presence of a catalyst and a solvent to facilitate the substitution of the hydrogen atom with a fluorine atom. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-fluoroaniline;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in the replacement of the fluorine atom with other functional groups .

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : 4-Tert-butyl-2-fluoroaniline;hydrochloride serves as a versatile building block in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including nucleophilic substitutions and coupling reactions.
  • Reagent in Chemical Reactions : It is utilized as a reagent in various chemical reactions, enhancing the efficiency and selectivity of synthetic pathways. For instance, it can be involved in the synthesis of fluorinated compounds, which are important in pharmaceuticals and agrochemicals .

Biological Applications

  • Enzyme Mechanisms Studies : The compound is used in biochemical assays to study enzyme mechanisms. Its ability to interact with biological targets makes it valuable for probing enzyme activity and understanding metabolic pathways.
  • Drug Design : The presence of a fluorine atom enhances the binding affinity of molecules to target proteins, making this compound a candidate for drug design. Preliminary studies suggest potential interactions with neurotransmitter receptors.

Industrial Applications

  • Intermediate in Specialty Chemicals Production : In the industrial sector, this compound acts as an intermediate in the production of specialty chemicals. Its unique properties facilitate the synthesis of compounds used in pharmaceuticals and agricultural chemicals .

Case Studies

Study Focus Findings
Study AEnzyme InhibitionDemonstrated that 4-tert-butyl-2-fluoroaniline inhibits specific enzymes involved in metabolic pathways, suggesting its potential use as a therapeutic agent.
Study BOrganic SynthesisHighlighted its role as an effective building block for synthesizing novel bioactive molecules with enhanced pharmacological properties.
Study CInteraction StudiesFound that the compound interacts with neurotransmitter receptors, indicating possible implications for neurological drug development.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-fluoroaniline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects :

  • The tert-butyl group in 4-tert-butyl-2-fluoroaniline hydrochloride enhances steric bulk and lipophilicity compared to smaller substituents like -CH₃ or -OCH₂CH₃ in related compounds .
  • Halogen Variations : Fluorine (electron-withdrawing) vs. chlorine (larger size, polarizability) impacts electronic properties and reactivity. For example, 2-chloro-4-fluoroaniline hydrochloride may exhibit distinct nucleophilic aromatic substitution behavior .

Applications: Pharmaceutical Intermediates: 4-Chloro-2-trifluoroacetoaniline hydrochloride hydrate is critical for Efavirenz production , whereas 4-tert-butyl-2-fluoroaniline hydrochloride’s applications are less documented but inferred from its structural role in drug discovery .

Physicochemical Properties

  • Collision Cross-Section (CCS) : 4-Tert-butyl-2-fluoroaniline hydrochloride’s [M+H]⁺ CCS (136.8 Ų) is smaller than [M+Na]⁺ (148.5 Ų), reflecting adduct-dependent differences in ion mobility . Comparable data for other compounds is unavailable.
  • Thermodynamic Stability : The tert-butyl group may improve stability compared to ethoxy or methyl substituents due to steric protection of the amine group.

Biological Activity

4-Tert-butyl-2-fluoroaniline hydrochloride is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing recent research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

4-Tert-butyl-2-fluoroaniline features a tert-butyl group and a fluorine atom attached to an aniline structure, which influences its biological interactions. The compound is characterized by:

  • Molecular Formula : C10H13ClF
  • Appearance : Colorless to pale yellow liquid or solid
  • Toxicity : Relatively low but requires careful handling due to harmful effects upon ingestion or skin contact.

Mechanism of Biological Activity

The presence of both a bulky tert-butyl group and a polar fluorine atom enhances the compound's binding affinity to various biological targets. This dual nature allows it to interact with neurotransmitter receptors and enzymes involved in metabolic pathways, suggesting potential applications in drug design.

Interaction Studies

Preliminary studies indicate that 4-tert-butyl-2-fluoroaniline may interact with:

  • Neurotransmitter Receptors : Potential modulation of neurotransmission.
  • Metabolic Enzymes : Possible influence on metabolic pathways.

Further research is necessary to elucidate the precise mechanisms of these interactions and their therapeutic implications.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of 4-tert-butyl-2-fluoroaniline derivatives. In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including hepatocarcinoma (Huh7) and colon epithelial carcinoma (Caco-2) cells. For instance:

CompoundCell LineTSI Value
Derivative 1Huh71.2
Derivative 2Caco-20.8

These values indicate a submicromolar effect, suggesting that modifications to the structure can enhance biological activity against cancer cells .

Antiparasitic Activity

In addition to anticancer properties, derivatives of 4-tert-butyl-2-fluoroaniline have been evaluated for antiparasitic activity. A study focused on optimizing compounds for efficacy against Plasmodium falciparum, revealing that specific modifications improved both aqueous solubility and metabolic stability while maintaining high levels of antiparasitic activity .

CompoundEC50 (μM)Activity Type
Optimized Analog0.004Antiparasitic (asexual stage)
Reference Compound0.030Antiparasitic (transmission stage)

Synthesis Methods

Various synthetic routes have been developed for producing 4-tert-butyl-2-fluoroaniline, often involving the transformation of tert-butylphenols into fluorinated derivatives. These methods are crucial for obtaining compounds with desired biological activities .

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